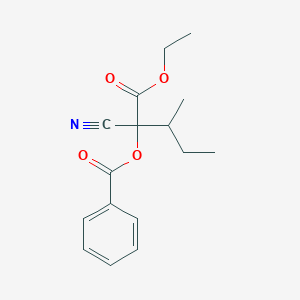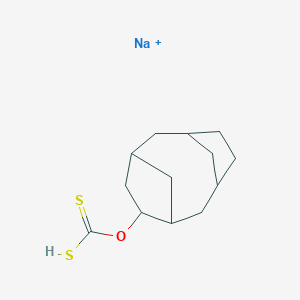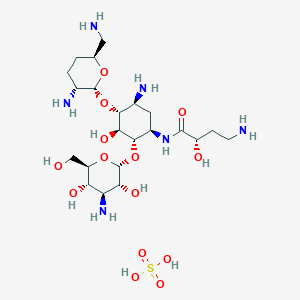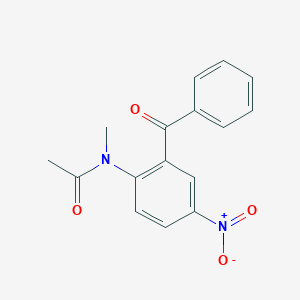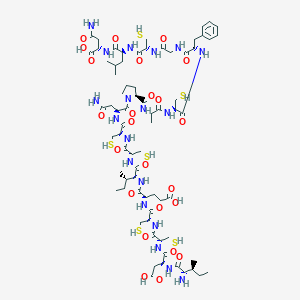
1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea is a chemical compound that belongs to the class of phenethylamines. It is also known as 3,4,5-trimethoxy-N-(benzyl)-N-(1-pyrrolidinyl)benzeneacetamide or simply as BU-224. This compound has recently gained attention in the scientific community due to its potential applications in the field of neuroscience.
Mechanism Of Action
The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea involves the inhibition of the serotonin transporter (SERT), which leads to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is responsible for the antidepressant and anxiolytic effects of BU-224.
Biochemical And Physiological Effects
Studies have shown that 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea has a number of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which leads to an improvement in mood and a reduction in anxiety. It has also been found to have a low affinity for other neurotransmitter transporters, which reduces the risk of side effects.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea in lab experiments include its high potency and selectivity for the serotonin transporter (SERT), which makes it a useful tool for studying the role of serotonin in the brain. However, the limitations of using BU-224 include its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for research on 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea. One direction is to investigate its potential as a treatment for depression, anxiety, and other mood disorders. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, research could be done to improve the solubility of BU-224 in water, which would make it easier to administer in vivo.
Synthesis Methods
The synthesis of 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea involves a multi-step process that includes the reaction of 3,4,5-trimethoxybenzaldehyde with pyrrolidine, followed by the reaction of the resulting product with benzylamine. The final step involves the reaction of the intermediate product with urea to yield the final compound.
Scientific Research Applications
Recent studies have shown that 1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea has potential applications in the field of neuroscience. It has been found to act as a potent and selective inhibitor of the serotonin transporter (SERT), which is a protein that is responsible for the reuptake of serotonin in the brain. This property of BU-224 makes it a potential candidate for the treatment of depression, anxiety, and other mood disorders.
properties
CAS RN |
19985-28-5 |
|---|---|
Product Name |
1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Molecular Formula |
C21H27N3O4 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C21H27N3O4/c1-26-18-11-17(12-19(27-2)20(18)28-3)23-21(25)22-16-9-10-24(14-16)13-15-7-5-4-6-8-15/h4-8,11-12,16H,9-10,13-14H2,1-3H3,(H2,22,23,25) |
InChI Key |
NDKOBCHIVYWHHD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCN(C2)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCN(C2)CC3=CC=CC=C3 |
synonyms |
1-(1-Benzylpyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




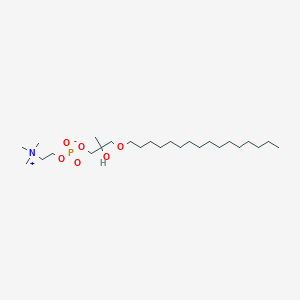
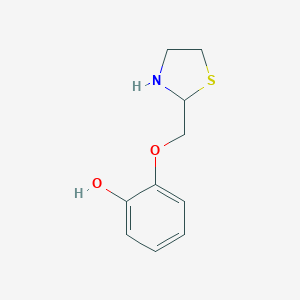
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)

![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
